molecular formula C11H19N3O6 B3052209 H-Glu-ala-ala-OH CAS No. 39534-89-9

H-Glu-ala-ala-OH

Cat. No.: B3052209
CAS No.: 39534-89-9
M. Wt: 289.29 g/mol
InChI Key: RUFHOVYUYSNDNY-UHFFFAOYSA-N
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Description

H-Glu-ala-ala-OH is a tripeptide composed of glutamic acid, alanine, and alanine. Peptides like this compound are short chains of amino acids linked by peptide bonds. These compounds play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-ala-ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to the resin. Subsequent amino acids (alanine) are added one by one through a series of coupling and deprotection steps .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

H-Glu-ala-ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The primary products of these reactions are the individual amino acids (glutamic acid and alanine) or modified peptides with altered side chains .

Scientific Research Applications

H-Glu-ala-ala-OH has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including immunomodulatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals

Mechanism of Action

The mechanism of action of H-Glu-ala-ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Glu-ala-ala-OH is unique due to its specific sequence of amino acids, which confers distinct chemical and biological properties. Its stability, ease of synthesis, and versatility make it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-5-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O6/c1-5(9(17)14-6(2)11(19)20)13-10(18)7(12)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,16)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFHOVYUYSNDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318785
Record name NSC335982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39534-89-9
Record name NSC335982
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC335982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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